molecular formula C23H30N2O5 B10890060 [4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(4-Ethoxybenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10890060
M. Wt: 414.5 g/mol
InChI Key: VVWHCQWRJDFRAI-UHFFFAOYSA-N
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Description

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by the introduction of the 3,4,5-trimethoxyphenyl group. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. Techniques such as recrystallization and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic substitution reactions might occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety might interact with neurotransmitter receptors, while the trimethoxyphenyl group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYBENZYL)PIPERAZINOMETHANONE
  • 4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE

Uniqueness

4-(4-ETHOXYBENZYL)PIPERAZINOMETHANONE is unique due to the specific combination of the ethoxybenzyl and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H30N2O5/c1-5-30-19-8-6-17(7-9-19)16-24-10-12-25(13-11-24)23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h6-9,14-15H,5,10-13,16H2,1-4H3

InChI Key

VVWHCQWRJDFRAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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